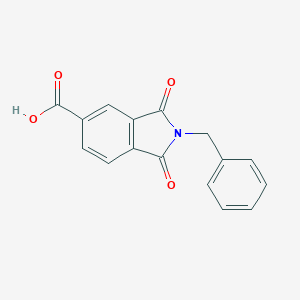

2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid

Description

Properties

IUPAC Name |

2-benzyl-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHOAEZOEVGKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid from phthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences from trimellitic anhydride, a readily available starting material. This document outlines the detailed reaction protocol, presents quantitative data, and visualizes the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from phthalic anhydride is a misnomer, as the presence of the carboxylic acid moiety necessitates the use of a substituted phthalic anhydride. The correct and commercially available starting material is trimellitic anhydride (also known as 4-carboxyphthalic anhydride).

The synthetic route involves a direct condensation reaction between trimellitic anhydride and benzylamine. This reaction proceeds via a two-step, one-pot mechanism:

-

Amic Acid Formation: The primary amine of benzylamine attacks one of the carbonyl groups of the anhydride ring in trimellitic anhydride, leading to the ring-opening and formation of an intermediate amic acid.

-

Imide Formation (Cyclodehydration): Subsequent heating of the amic acid intermediate induces intramolecular cyclization with the elimination of a water molecule, resulting in the formation of the stable five-membered imide ring of the target compound, this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

Trimellitic anhydride (4-carboxyphthalic anhydride)

-

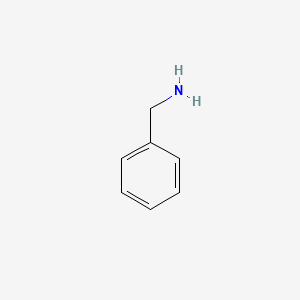

Benzylamine

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Melting point apparatus

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.21 g, 0.1 mol).

-

Reagent Addition: To the flask, add glacial acetic acid (100 mL) to suspend the anhydride. While stirring, slowly add benzylamine (10.72 g, 0.1 mol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 30 mL) and then with deionized water (2 x 50 mL) to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the purified product in a vacuum oven at 80 °C to a constant weight.

-

Characterization: Determine the melting point of the final product. Confirm the structure using IR and NMR spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Trimellitic Anhydride (Molecular Weight) | 192.12 g/mol | [1] |

| Benzylamine (Molecular Weight) | 107.15 g/mol | |

| Product | ||

| This compound (Molecular Formula) | C₁₆H₁₁NO₄ | [2][3] |

| This compound (Molecular Weight) | 281.26 g/mol | [2][3] |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | |

| Temperature | Reflux (~118 °C) | |

| Reaction Time | 4-6 hours | |

| Expected Yield | ||

| Theoretical Yield | 28.13 g (for 0.1 mol scale) | |

| Expected Practical Yield | 85-95% | |

| Physical Properties | ||

| Appearance | White to off-white solid | |

| Melting Point | ~248-252 °C |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

While the primary focus of this guide is the synthesis, it is important to understand the potential applications of the target molecule. N-substituted phthalimides are known to be precursors to a variety of biologically active compounds. For instance, derivatives of this core structure could potentially interact with cellular signaling pathways. The diagram below illustrates a hypothetical signaling pathway where a derivative of the synthesized compound could act as an inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This technical guide provides a foundational method for the synthesis of this compound. Researchers and drug development professionals can utilize this information for the production of this key intermediate and its subsequent derivatization for various therapeutic applications. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

A Comprehensive Technical Guide to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document includes tabulated quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow for its potential application in drug discovery.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in experimental design, and predicting its pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 67822-75-7 | [1] |

| Molecular Formula | C₁₆H₁₁NO₄ | [1] |

| Molecular Weight | 281.26 g/mol | [1] |

| IUPAC Name | 2-benzyl-1,3-dioxoisoindole-5-carboxylic acid | |

| Melting Point | 198-201 °C | |

| Boiling Point (Predicted) | 520.4 °C at 760 mmHg | |

| Density (Predicted) | 1.454 g/cm³ | |

| pKa (Predicted) | 3.53 ± 0.10 | |

| LogP (Predicted) | 2.11890 | |

| Refractive Index (Predicted) | 1.687 | |

| SMILES | O=C(O)c1ccc2C(=O)N(Cc3ccccc3)C(=O)c2c1 | |

| InChI | InChI=1S/C16H11NO4/c18-14-12-7-6-11(16(20)21)8-13(12)15(19)17(14)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21) | [2] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a representative synthetic route to this compound, adapted from methodologies for similar N-substituted phthalimide derivatives. This reaction involves the condensation of trimellitic anhydride with benzylamine.

Materials:

-

Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)

-

Benzylamine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimellitic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add benzylamine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, slowly add the reaction mixture to a beaker of cold deionized water to induce precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Characterization: The identity and purity of the final compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

General Methodologies for Physicochemical Property Determination

The following are general, widely accepted experimental methods for determining the key physicochemical properties of organic compounds like this compound.

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.[3]

-

Boiling Point: For non-volatile solids, the boiling point is often predicted using computational models. Experimental determination for high-boiling point compounds can be challenging and is typically performed under reduced pressure.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often by UV-Vis spectroscopy or HPLC.

-

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the compound is half-neutralized.

-

LogP (Octanol-Water Partition Coefficient): The LogP value, a measure of lipophilicity, is commonly determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.[4]

Potential Applications in Drug Discovery: A Logical Workflow

While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known biological activities, such as inhibitors of VEGFR-2 and FGFR-1 and compounds with antioxidant properties. The following diagram illustrates a logical workflow for exploring the potential of this compound in a drug discovery program.

Caption: A logical workflow for the progression of this compound in a drug discovery pipeline.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening against a panel of biological targets. Active compounds, or "hits," are then subjected to structure-activity relationship (SAR) studies to generate more potent and selective "leads." These leads are further optimized for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties before advancing to preclinical and clinical development.

References

2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry. The document details its chemical properties, plausible synthetic routes, and potential biological activities, drawing insights from the broader class of isoindoline-1,3-dione derivatives.

Core Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 67822-75-7[1][2][3][4] |

| Molecular Formula | C₁₆H₁₁NO₄[1][2][3] |

| Molecular Weight | 281.26 g/mol [1][2][3] |

| Canonical SMILES | O=C(C1=CC2=C(C(N(CC3=CC=CC=C3)C2=O)=O)C=C1)O[1][2] |

| InChIKey | KGHOAEZOEVGKMU-UHFFFAOYSA-N[5] |

Physicochemical Properties

| Property | Value |

| MDL Number | MFCD00411831[1][2] |

| Purity | Typically ≥95% (as supplied by vendors)[3] |

| Storage | Sealed in a dry environment at room temperature[1] |

| Physical Appearance | Solid (predicted) |

Synthesis and Experimental Protocols

General Synthesis of N-Substituted Phthalimides

A common method involves the reaction of phthalic anhydride or its derivatives with a primary amine in a suitable solvent, such as glacial acetic acid, followed by cyclization. For the synthesis of this compound, the starting materials would be trimellitic anhydride and benzylamine.

-

Reaction Setup: To a round-bottom flask, add trimellitic anhydride (1 equivalent) and glacial acetic acid as the solvent.

-

Addition of Amine: Slowly add benzylamine (1 equivalent) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (such as ethanol or water) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in the public domain, the isoindoline-1,3-dione scaffold is a well-established pharmacophore with a wide range of biological activities. Derivatives of this core structure have shown promise in various therapeutic areas, particularly in oncology.

Anticancer and Cytotoxic Potential

N-substituted isoindoline-1,3-dione derivatives have been investigated for their anticancer properties. Studies on related N-benzylisoindole-1,3-dione compounds have demonstrated cytotoxic effects against various cancer cell lines, including adenocarcinoma (A549), cervical cancer (HeLa), and glioma (C6) cells.[6][7] Some derivatives have been shown to induce apoptosis and necrosis in cancer cells.[8]

| Related Compound Class | Cell Lines Tested | Observed Effect | Reference |

| N-benzylisoindole-1,3-dione derivatives | A549-Luc (adenocarcinoma) | Cytotoxic effects with IC₅₀ values around 114-116 µM after 48h. | [7] |

| Isoindole-1,3-dione derivatives | HeLa, C6, A549 | Antiproliferative properties, with some compounds showing higher activity than the positive control (5-FU). | [6] |

| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 (blood cancer) | High inhibitory effect on cell viability, inducing apoptosis and necrosis. | [8] |

Modulation of Signaling Pathways

The broader class of isoindoline-1,3-dione derivatives has been implicated in the modulation of key signaling pathways relevant to cancer progression. For instance, benzimidazole–dioxoisoindoline conjugates have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[9][10] These receptors are crucial for tumor angiogenesis and cell proliferation. Inhibition of these pathways can lead to a reduction in tumor growth and metastasis.

While it is not confirmed for the specific title compound, a hypothetical mechanism of action based on related structures could involve the inhibition of tyrosine kinase receptors like VEGFR-2.

Other Potential Biological Activities

Derivatives of the phthalimide core, to which this compound belongs, have also been explored for other biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain N-substituted phthalimides have been synthesized and screened for their efficacy against various bacterial and fungal strains.[11][12]

-

Enzyme Inhibition: Isoindoline-1,3-dione derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases, which are implicated in several diseases.[13]

Conclusion

This compound is a compound with a well-defined chemical structure. While specific, in-depth biological studies on this particular molecule are not widely published, its core isoindoline-1,3-dione structure is a recognized pharmacophore. The broader family of N-benzyl-substituted isoindoline-1,3-diones has demonstrated potential as anticancer agents, likely through the modulation of critical signaling pathways such as those involving receptor tyrosine kinases. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon.

References

- 1. 67822-75-7|this compound|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. 67822-75-7 | this compound - Moldb [moldb.com]

- 4. rndmate.com [rndmate.com]

- 5. PubChemLite - 2-benzyl-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid (C16H11NO4) [pubchemlite.lcsb.uni.lu]

- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 67822-75-7). Due to the limited availability of published experimental spectra for this specific compound, this document consolidates predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed, generalized experimental protocols.

Molecular Structure

Chemical Formula: C₁₆H₁₁NO₄ Molecular Weight: 281.26 g/mol

The structure consists of a phthalimide core, N-substituted with a benzyl group, and a carboxylic acid group at the 5-position of the isoindoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoindoline and benzyl moieties, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (Isoindoline Ring) | 7.8 - 8.5 | Multiplet | 3H |

| Aromatic (Benzyl Ring) | 7.2 - 7.4 | Multiplet | 5H |

| Methylene (-CH₂-) | ~4.8 | Singlet | 2H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, Imide) | 167 - 169 |

| Carbonyl (C=O, Carboxylic Acid) | 165 - 168 |

| Aromatic (C-COOH) | 135 - 140 |

| Aromatic (Quaternary, Isoindoline) | 132 - 135 |

| Aromatic (CH, Benzyl) | 127 - 129 |

| Aromatic (CH, Isoindoline) | 123 - 135 |

| Methylene (-CH₂-) | 41 - 43 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical spectral width: 0-15 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Typical spectral width: 0-220 ppm.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

The IR spectrum of this compound will be characterized by the absorptions of the carboxylic acid and the imide functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Imide, Asymmetric) | ~1770 | Strong |

| C=O Stretch (Imide, Symmetric) | ~1710 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for various adducts of the parent molecule.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 282.0761 |

| [M+Na]⁺ | 304.0580 |

| [M-H]⁻ | 280.0615 |

Predicted Fragmentation Pattern

In electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Key fragment ions would likely include:

-

Loss of the benzyl group: [M - C₇H₇]⁺

-

Formation of the benzyl cation: [C₇H₇]⁺ (m/z 91)

-

Loss of the carboxylic acid group: [M - COOH]⁺

-

Decarboxylation: [M - CO₂]⁺

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain structural insights.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Crystal Structure of N-Benzylphthalimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of N-benzylphthalimide and its derivatives. N-benzylphthalimide, a molecule featuring a planar phthalimide ring system linked to a phenyl ring via a methylene group, exhibits a characteristic "roof-shaped" conformation.[1][2] This structural motif, along with the potential for various intermolecular interactions, makes the study of its crystalline architecture crucial for understanding its physicochemical properties and for the rational design of novel therapeutic agents and functional materials. This document summarizes key crystallographic data, details experimental methodologies, and provides visual representations of the structural determination workflow.

Crystallographic Data of N-Benzylphthalimide and Its Derivatives

The crystal structures of N-benzylphthalimide and several of its derivatives have been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters for a selection of these compounds, allowing for a comparative analysis of the effects of substitution on the crystal packing and molecular geometry.

Table 1: Crystallographic Data for N-Benzylphthalimide

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1159 (3) |

| b (Å) | 8.4691 (3) |

| c (Å) | 10.1461 (5) |

| α (°) | 99.480 (2) |

| β (°) | 97.648 (2) |

| γ (°) | 106.745 (2) |

| Volume (ų) | 566.88 (4) |

| Z | 2 |

| Temperature (K) | 100 |

| R-factor | 0.043 |

Data obtained from Warzecha et al., Acta Crystallographica Section E, 2006.[1][2]

Table 2: Crystallographic Data for Methoxy-Substituted N-Benzylphthalimide Derivatives

| Compound | N-(2-Methoxybenzyl)phthalimide | N-(4-Methoxybenzyl)phthalimide (Triclinic Polymorph) |

| Chemical Formula | C₁₆H₁₃NO₃ | C₁₆H₁₃NO₃ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 11.8505 (2) | Not specified |

| b (Å) | 6.6903 (1) | Not specified |

| c (Å) | 15.3264 (3) | Not specified |

| α (°) | 90 | Not specified |

| β (°) | 106.258 (1) | Not specified |

| γ (°) | 90 | Not specified |

| Volume (ų) | 1166.54 (3) | Not specified |

| Z | 4 | Not specified |

| Temperature (K) | 123 | Not specified |

| R-factor | 0.036 | Not specified |

Data for N-(2-Methoxybenzyl)phthalimide obtained from Acta Crystallographica Section E, 2006.[1] Data for N-(4-Methoxybenzyl)phthalimide is noted to have a triclinic polymorph, but full cell parameters were not available in the retrieved documents.[3]

Table 3: Crystallographic Data for Halogenated N-Phenylphthalimide Derivatives

| Compound | 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | 2-(2,4-dichlorophenyl)isoindoline-1,3-dione | 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione |

| Crystal System | Monoclinic | Monoclinic | Tetragonal |

| Space Group | P2₁/c | P2₁/c | I4₁/a |

| a (Å) | 5.7414 (2) | 12.7133 (9) | 13.4607 (9) |

| b (Å) | 8.0917 (6) | 13.4328 (9) | 13.4607 (9) |

| c (Å) | 26.077 (1) | 7.2603 (5) | 30.100 (2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 99.4709 (12) | 93.210 (2) | 90 |

| γ (°) | 90 | 90 | 90 |

Data obtained from a study on N-phenylphthalimide derivatives.

Experimental Protocols

The determination of the crystal structure of N-benzylphthalimide derivatives involves several key experimental stages: synthesis, crystal growth, and single-crystal X-ray diffraction data collection and refinement.

Synthesis of N-Benzylphthalimide Derivatives

A common method for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine in a suitable solvent, often with acid catalysis.

General Synthesis Protocol for N-Benzylphthalimide:

-

Reaction Setup: A mixture of phthalic anhydride and benzylamine is prepared in a solvent such as glacial acetic acid.

-

Reaction Conditions: The mixture is typically heated under reflux for a specified period.

-

Isolation and Purification: The product is isolated by cooling the reaction mixture and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Variations of this protocol can be used to synthesize a wide range of derivatives by using substituted benzylamines or phthalic anhydrides.

Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed technique.

General Crystal Growth Protocol:

-

Solvent Selection: The purified N-benzylphthalimide derivative is dissolved in a suitable solvent or a mixture of solvents to prepare a saturated or near-saturated solution. Common solvents include ethanol, ethyl acetate, and dichloromethane.

-

Slow Evaporation: The solution is left undisturbed in a loosely covered container at a constant temperature (e.g., room temperature) to allow for the slow evaporation of the solvent.

-

Crystal Harvesting: Once well-formed crystals of suitable size appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic arrangement within the crystal is achieved through single-crystal X-ray diffraction.

General Data Collection and Structure Refinement Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations.[1][4] X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. Data collection strategies typically involve a series of ω and φ scans to cover a significant portion of the reciprocal space.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final model is validated using crystallographic software.

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of N-benzylphthalimide derivatives.

Caption: Workflow for Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure of N-benzylphthalimide derivatives. The presented data and methodologies serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, materials science, and crystallography, facilitating the design and analysis of new compounds with tailored properties.

References

Technical Guide: Determining the Solubility of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview of the experimental determination of the solubility of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in various organic solvents. It outlines a detailed experimental protocol and data presentation standards.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation development. Understanding its solubility profile in a range of organic solvents is essential for purification, crystallization, and the design of suitable dosage forms. This document provides a standardized methodology for determining the equilibrium solubility of this compound.

Factors Influencing Solubility

The solubility of a carboxylic acid such as this compound is governed by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. Polar solvents are generally better at dissolving polar solutes, while non-polar solvents are more suitable for non-polar solutes. The presence of a carboxylic acid group and a benzyl-isoindoline dione structure gives the molecule both polar and non-polar characteristics.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This relationship is crucial for crystallization processes.

-

pH: As a carboxylic acid, the ionization state of the molecule is pH-dependent. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.

-

Hydrogen Bonding: The ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor, and the carbonyl groups to act as hydrogen bond acceptors, will significantly influence interactions with protic and aprotic polar solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

The most common and reliable method for determining equilibrium solubility is the shake-flask method. This protocol is adapted from established methodologies for determining the solubility of organic compounds.

3.1. Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade or higher), for example:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Ethyl acetate

-

Non-polar Solvents: Toluene, Hexane

-

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute an accurately known weight or volume of the filtered saturated solution with a suitable mobile phase for HPLC analysis.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with standard solutions of known concentrations of this compound should be used for quantification.

-

-

Data Analysis:

-

Calculate the solubility in terms of mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)

| Solvent Classification | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Isopropanol | Experimental Value | Calculated Value | |

| Aprotic Polar | Acetonitrile | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value | |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| Dimethylformamide | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value | |

| Non-polar | Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The Molecular Glue Mechanism: An In-depth Technical Guide to the Action of N-substituted Isoindoline-1,3-diones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-substituted isoindoline-1,3-diones, a class of compounds that includes the clinically significant immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These agents function as "molecular glues," redirecting the activity of the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific target proteins, known as neosubstrates. This unique mechanism has profound implications for the treatment of various hematological malignancies and inflammatory diseases.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The central mechanism of action of N-substituted isoindoline-1,3-diones involves their binding to Cereblon, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3][4] This binding event alters the substrate specificity of the CRL4^CRBN^ complex, creating a novel binding surface that recruits proteins not typically targeted by this E3 ligase.[4][5] These "neosubstrates" are then polyubiquitinated, marking them for degradation by the 26S proteasome.[3][4]

The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4][6] The degradation of IKZF1 and IKZF3 is a key driver of the anti-myeloma and immunomodulatory effects of these drugs.[3][4] In multiple myeloma, the loss of these transcription factors leads to the downregulation of critical survival factors like IRF4 and MYC, ultimately inducing apoptosis in malignant plasma cells.[3] In T cells, the degradation of these repressors leads to increased production of interleukin-2 (IL-2), a key cytokine for T cell activation and proliferation.[3][7]

Another important neosubstrate, particularly for lenalidomide, is casein kinase 1 alpha (CK1α).[8] The degradation of CK1α is crucial for the efficacy of lenalidomide in myelodysplastic syndromes (MDS) with a deletion of chromosome 5q.

The pleiotropic effects of these compounds, including their anti-inflammatory, anti-angiogenic, and immunomodulatory activities, are largely attributed to the downstream consequences of neosubstrate degradation. A notable anti-inflammatory effect is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[9]

Quantitative Data Summary

The binding affinity of N-substituted isoindoline-1,3-diones to Cereblon and their potency in inducing neosubstrate degradation are critical parameters for their therapeutic efficacy. The following tables summarize key quantitative data for thalidomide, lenalidomide, and pomalidomide.

Table 1: Cereblon Binding Affinity

| Compound | Assay Type | Parameter | Value | Reference |

| Thalidomide | TR-FRET | IC50 | 22.4 nM | [5] |

| Fluorescence Polarization | IC50 | 404.6 nM | [5] | |

| Fluorescence Polarization | IC50 | 347.2 nM | [10] | |

| Isothermal Titration Calorimetry (TBD) | Kd | 43.4 µM | [5] | |

| Competitive Titration | Ki | ~250 nM | [5][11] | |

| Lenalidomide | TR-FRET | IC50 | 8.9 nM | [5] |

| Fluorescence Polarization | IC50 | 268.6 nM | [10] | |

| Isothermal Titration Calorimetry (TBD) | Kd | 14.7 µM | [5] | |

| Competitive Titration | Ki | ~178 nM | [11] | |

| Pomalidomide | Fluorescence Polarization | IC50 | 153.9 nM | [10] |

| Competitive Titration | Ki | ~157 nM | [11] |

Table 2: Neosubstrate Degradation and Downstream Effects

| Compound | Target | Assay | Parameter | Value | Cell Line | Reference |

| Lenalidomide | IKZF1/3 Degradation | Western Blot | Dose-dependent | - | MM1S | [6] |

| TNF-α Inhibition | ELISA | IC50 | 13 nM | - | ||

| Pomalidomide | IKZF1/3 Degradation | Western Blot | Dose-dependent | - | MM1S | [6] |

| Iberdomide (CC-220) | IKZF1 Degradation | Western Blot | Time-dependent | - | T cells | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the investigation and development of novel N-substituted isoindoline-1,3-diones.

Protocol 1: Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide probe from the purified recombinant CRBN-DDB1 complex.[1][13]

Materials:

-

Purified recombinant human CRBN-DDB1 complex

-

Cy5-labeled thalidomide (10 µM stock)

-

Test compound (N-substituted isoindoline-1,3-dione)

-

Pomalidomide (positive control)

-

CRBN Assay Buffer (FP)

-

10% DMSO in CRBN Assay Buffer (Inhibitor Buffer)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization (excitation: 630-640 nm, emission: 672-692 nm)

Procedure:

-

Prepare Reagents:

-

Thaw Cy5-labeled thalidomide and CRBN-DDB1 on ice. Aliquot upon first thaw to avoid freeze-thaw cycles.

-

Dilute Cy5-labeled thalidomide stock to 50 nM in CRBN Assay Buffer.

-

Dilute CRBN-DDB1 to the optimal concentration (determined by titration) in CRBN Assay Buffer.

-

Prepare a serial dilution of the test compound and pomalidomide in Inhibitor Buffer.

-

-

Assay Plate Setup (in duplicate):

-

Blank: 45 µl CRBN Assay Buffer + 5 µl Inhibitor Buffer.

-

Negative Control: 40 µl CRBN Assay Buffer + 5 µl Inhibitor Buffer.

-

Positive Control: 40 µl diluted CRBN-DDB1 + 5 µl Inhibitor Buffer.

-

Test Inhibitor: 40 µl diluted CRBN-DDB1 + 5 µl diluted test compound.

-

Inhibitor Control: 40 µl diluted CRBN-DDB1 + 5 µl diluted pomalidomide.

-

-

Incubation:

-

Add 5 µl of diluted Cy5-Thalidomide to all wells except the "Blank".

-

Incubate at room temperature for 1.5 hours with slow shaking.

-

-

Measurement:

-

Read the fluorescence polarization of the plate using the microplate reader.

-

Subtract the blank value from all other readings.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting percent inhibition versus compound concentration.

-

Protocol 2: IKZF1 Degradation Assay (Western Blot)

This protocol details the detection and quantification of IKZF1 protein levels in cell lysates following treatment with an N-substituted isoindoline-1,3-dione.[14][15]

Materials:

-

Multiple myeloma cell line (e.g., MM1.S)

-

Test compound

-

DMSO (vehicle control)

-

PBS (ice-cold)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-β-actin or GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density and allow them to adhere or stabilize.

-

Treat cells with a dose range of the test compound or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of IKZF1 to the loading control.

-

Determine the DC50 (concentration for 50% degradation) value.

-

Experimental and Drug Discovery Workflow

The discovery and characterization of novel N-substituted isoindoline-1,3-diones as Cereblon modulators follow a structured workflow.

This workflow begins with the screening of compound libraries to identify molecules that exhibit Cereblon-dependent activity.[2] Hits are then validated for direct binding to Cereblon and their ability to induce the degradation of specific neosubstrates.[2] Subsequent functional assays assess the downstream biological consequences. Promising lead compounds undergo optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties before advancing to in vivo studies and ultimately clinical development.[16]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. beyondspringpharma.com [beyondspringpharma.com]

- 7. Lenalidomide Induces Immunomodulation in Chronic Lymphocytic Leukemia and Enhances Antitumor Immune Responses Mediated by NK and CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma | Semantic Scholar [semanticscholar.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathway, starting materials, experimental protocols, and physicochemical properties of the reactants and product.

Introduction

This compound, also known as N-benzyl-4-carboxyphthalimide, is a derivative of phthalimide featuring a benzyl group attached to the nitrogen atom and a carboxylic acid moiety on the isoindoline ring. This trifunctional molecule serves as a versatile building block in medicinal chemistry, enabling the synthesis of a wide range of more complex molecules with potential therapeutic applications. The robust phthalimide core provides a stable scaffold, while the benzyl and carboxylic acid groups offer sites for further chemical modification.

Synthetic Pathway Overview

The most direct and efficient synthesis of this compound involves the condensation of trimellitic anhydride (1,2,4-benzenetricarboxylic anhydride) with benzylamine. This reaction proceeds in two conceptual steps:

-

Amidation: The primary amine of benzylamine nucleophilically attacks one of the carbonyl carbons of the anhydride ring in trimellitic anhydride. This ring-opening reaction forms a phthalamic acid intermediate.

-

Cyclodehydration (Imidation): Subsequent heating of the phthalamic acid intermediate induces an intramolecular condensation, eliminating a molecule of water to form the stable five-membered imide ring of the target product.

This reaction is typically carried out in a high-boiling polar solvent, such as glacial acetic acid or N,N-dimethylformamide (DMF), which facilitates both the initial reaction and the subsequent dehydration.

Starting Materials and Product Data

A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.

| Compound Name | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Trimellitic anhydride |  | C₉H₄O₅ | 192.13 | 165-169 | 390 |

| Benzylamine |  | C₇H₉N | 107.15 | -10 | 184-185 |

| This compound |  | C₁₆H₁₁NO₄ | 281.26 | 228-232 | Decomposes |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the synthesis of N-substituted trimellitimides.

4.1. Materials and Equipment

-

Trimellitic anhydride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Deionized water

-

Ethanol (for washing)

4.2. Procedure

-

Reaction Setup: In a round-bottom flask, suspend trimellitic anhydride (1.0 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Benzylamine: While stirring the suspension, add benzylamine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed, and the formation of a thick white precipitate of the intermediate phthalamic acid is expected.

-

Reflux: Once the addition of benzylamine is complete, heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 2-4 hours. During this time, the phthalamic acid intermediate will cyclize to the imide, and the precipitate should dissolve, resulting in a clear solution.

-

Isolation of Product: After the reflux period, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual acetic acid.

-

Further wash the product with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

-

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (imide C=O, carboxylic acid C=O and O-H).

-

Mass Spectrometry: To determine the molecular weight.

Logical and Experimental Workflow

The following diagrams illustrate the logical progression of the synthesis and the key experimental steps.

Caption: Logical flow of the synthesis from starting materials to the final product.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Trimellitic anhydride is a respiratory sensitizer and can cause severe eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzylamine is corrosive and can cause burns. Avoid contact with skin and eyes.

-

Glacial acetic acid is corrosive and has a strong, pungent odor. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. This synthesis should only be performed by trained professionals in a suitably equipped laboratory.

Chemical Reactivity of the Carboxylic Acid Group in 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the carboxylic acid functional group in 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid. The presence of the carboxylic acid moiety on the isoindoline-1,3-dione scaffold offers a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives. This document details key transformations including esterification, amidation, acid chloride formation, and reduction. For each reaction, a representative experimental protocol is provided, alongside tables of illustrative quantitative data and visual diagrams of reaction pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound is a bifunctional molecule featuring a protected amine in the form of a phthalimide and a carboxylic acid. The N-benzyl group provides lipophilicity, while the carboxylic acid at the 5-position of the isoindoline core is a key site for chemical derivatization. The ability to transform this carboxylic acid into esters, amides, and other functional groups is of significant interest in medicinal chemistry and materials science for the development of new therapeutic agents and functional materials. This guide focuses on the primary reactions of this carboxylic acid group, providing practical insights into its chemical behavior.

Core Chemical Reactivity

The reactivity of the carboxylic acid in this compound is characteristic of aromatic carboxylic acids. The electron-withdrawing nature of the adjacent phthalimide ring can influence the reactivity of the carboxyl group. The primary transformations involve nucleophilic acyl substitution, either directly or after activation of the carboxyl group.

Esterification

The conversion of the carboxylic acid to an ester is a common strategy to modify the pharmacokinetic properties of a molecule, such as solubility and cell permeability.

General Reaction Scheme:

Methodological & Application

Application Notes and Protocols for N-alkylation of Phthalimide

Topic: Protocol for N-alkylation of Phthalimide leading to N-Benzylphthalimide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of phthalimide is a fundamental transformation in organic synthesis, primarily utilized for the preparation of primary amines through the Gabriel synthesis. This method offers a reliable route to primary amines, avoiding the overalkylation often observed in the direct alkylation of ammonia.[1] The resulting N-alkylphthalimide intermediate can be subsequently cleaved to release the desired primary amine.[1] This application note provides a detailed protocol for the synthesis of N-benzylphthalimide, a common intermediate in the synthesis of benzylamine and other derivatives. While the direct N-alkylation of phthalimide is typically achieved using alkyl halides, alternative methods commencing from phthalic anhydride or phthalic acid with benzylamine also yield N-benzylphthalimide.[2][3]

Principle and Mechanism

The N-alkylation of phthalimide generally proceeds via a nucleophilic substitution reaction. The nitrogen atom of phthalimide is rendered acidic by the two adjacent carbonyl groups, allowing for deprotonation by a base to form a potent nucleophile, the phthalimide anion.[1] This anion then displaces a halide from an alkyl halide, such as benzyl chloride, in an S_N2 reaction to form the N-alkylphthalimide.[4][5] The overall process, known as the Gabriel synthesis, is a robust method for creating a carbon-nitrogen bond.[6]

Alternatively, N-benzylphthalimide can be synthesized by the condensation of phthalic anhydride or phthalic acid with benzylamine.[2][3] This reaction involves the formation of a phthalamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the imide.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported protocols for the synthesis of N-benzylphthalimide.

| Method | Starting Materials | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |

| Gabriel Synthesis (Conventional) | Phthalimide, Benzyl Chloride | Anhydrous Potassium Carbonate | None (neat) | 3 hours | 190 °C | 72-79 | 116 | [2] |

| Gabriel Synthesis (Undergraduate Lab) | Phthalimide, Benzyl Chloride | Anhydrous Potassium Carbonate | None (neat) | 2 hours | Reflux | 72-79 | 100-110 (crude) | [7] |

| Mitsunobu Reaction | Phthalimide, Benzyl Alcohol, Triphenylphosphine | Azodicarboxylate resin | Tetrahydrofuran (THF) | 23 hours | 25 °C | 60 | - | [8] |

| From Phthalic Acid | Phthalic Acid, Benzylamine | Triethylamine/Trinitromethane | N,N-Dimethylformamide (DMF) | 2-3 hours | Room Temperature | 83-85 | - | [3] |

| Microwave-Assisted Synthesis | Phthalimide, Benzyl Chloride | K₂CO₃-Al₂O₃ | N,N-Dimethylformamide (DMF) | 420 seconds | - | 98 | - | [9] |

Experimental Protocols

Protocol 1: N-Alkylation of Phthalimide using Benzyl Chloride (Gabriel Synthesis)

This protocol is adapted from a well-established procedure and is a reliable method for producing N-benzylphthalimide.[2][7]

Materials:

-

Phthalimide

-

Benzyl chloride (Caution: Lachrymator and skin irritant)[7]

-

Anhydrous potassium carbonate, finely powdered

-

Glacial acetic acid (for recrystallization)

-

60% Ethanol

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Steam distillation apparatus

-

Büchner funnel and flask

-

Mortar and pestle

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Reactant Mixture: In a mortar, thoroughly grind together 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate to create a fine, intimate mixture.[7] Transfer this mixture to a 250-mL round-bottomed flask.

-

Reaction Setup: Add 42 g of benzyl chloride to the flask.[7] Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or an oil bath at approximately 190°C.[2]

-

Work-up - Steam Distillation: While the mixture is still hot, remove the excess unreacted benzyl chloride by steam distillation.[2] Continue the distillation until no more benzyl chloride is collected.

-

Isolation of Crude Product: After steam distillation, cool the reaction mixture rapidly with vigorous stirring. The N-benzylphthalimide will crystallize.[2]

-

Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid thoroughly with water, followed by a single wash with 400 mL of 60% ethanol.[2]

-

Drying: Drain the product as completely as possible by suction. The yield of the crude product, melting at 100–110 °C, is typically between 28-31 g (72–79%).[7]

-

Purification (Optional): For a purer product, recrystallize the crude N-benzylphthalimide from glacial acetic acid. The recovery from crystallization is about 80%, and the pure product has a melting point of 116 °C.[2]

Visualizations

Experimental Workflow for N-Alkylation of Phthalimide

The following diagram illustrates the key steps in the synthesis and purification of N-benzylphthalimide via the Gabriel synthesis.

Caption: Workflow for the synthesis of N-benzylphthalimide.

Reaction Mechanism of Gabriel Synthesis

The diagram below outlines the mechanistic steps for the N-alkylation of phthalimide with an alkyl halide.

Caption: Mechanism of Gabriel synthesis for N-alkylation.

References

- 1. byjus.com [byjus.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]

- 4. brainly.com [brainly.com]

- 5. orgosolver.com [orgosolver.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.org [mdpi.org]

Application Notes and Protocols for the Use of 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug discovery, enabling the efficient synthesis of custom peptide sequences. The strategic use of protecting groups and specialized linkers is paramount to achieving high purity and yield. 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a bifunctional molecule that can be employed in SPPS, primarily hypothesized here as a linker for anchoring the initial amino acid to the solid support.

The phthaloyl group serves as a stable protecting group for a primary amine, which can be orthogonally deprotected using hydrazinolysis. The benzyl group on the isoindoline nitrogen enhances the stability of the phthaloyl group. The carboxylic acid moiety allows for the covalent attachment of this linker to an amino-functionalized resin. This application note provides a detailed, albeit theoretical, framework and protocols for the use of this compound as a linker in SPPS.

Chemical Properties

| Property | Value |

| CAS Number | 67822-75-7[1][2] |

| Molecular Formula | C₁₆H₁₁NO₄[1] |

| Molecular Weight | 281.26 g/mol [1] |

Proposed Application in SPPS: A Linker for Peptide Synthesis

In this proposed application, this compound is utilized as a linker to attach the peptide chain to a solid support, such as an amine-functionalized resin (e.g., Rink Amide resin). The synthesis workflow involves:

-

Linker Activation and Coupling: The carboxylic acid of the linker is activated and coupled to the amine groups of the resin.

-

Phthaloyl Deprotection: The phthaloyl group is removed via hydrazinolysis to expose a primary amine on the linker.

-

Peptide Synthesis: Standard Fmoc-based SPPS is initiated from the newly exposed amine.

-

Final Cleavage: The completed peptide is cleaved from the resin.

This approach introduces a stable linkage that can be orthogonally deprotected, offering flexibility in complex peptide synthesis strategies.

Experimental Protocols

Protocol 1: Swelling of the Resin

Proper swelling of the resin is crucial for efficient synthesis.

-

Place the desired amount of amine-functionalized resin (e.g., Rink Amide resin) in a suitable reaction vessel.

-

Add dichloromethane (DCM) to fully immerse the resin beads.

-

Allow the resin to swell for 20-30 minutes with gentle agitation.

-

Remove the DCM by filtration.

-

Wash the resin three times with dimethylformamide (DMF) to prepare for the coupling reaction.

Protocol 2: Coupling of this compound to the Resin

This protocol details the attachment of the linker to the solid support.

-

In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

-

Add 3.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

To monitor the reaction, a small sample of the resin can be taken for a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.

-

Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove any unreacted reagents.

Protocol 3: Phthaloyl Group Deprotection (Hydrazinolysis)

This step exposes the primary amine for peptide chain elongation.

-

Swell the resin-bound linker in DMF.

-

Prepare a solution of 10% (v/v) hydrazine hydrate in DMF.

-

Add the hydrazine solution to the resin and agitate the mixture for 3-6 hours at room temperature.

-

Monitor the reaction by taking a small resin sample and performing a colorimetric test (e.g., Chloranil test) to detect the presence of the newly formed primary amine.

-

Once the deprotection is complete, filter the resin and wash it extensively with DMF (5x) to remove the phthalhydrazide byproduct and excess hydrazine.

-

Wash the resin with DCM (3x) and proceed to the first amino acid coupling.

Protocol 4: Standard Fmoc-Based Peptide Synthesis

Following the deprotection of the linker, standard Fmoc-SPPS can be performed.

-

Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected linker using standard coupling reagents like HBTU/DIPEA or DIC/HOBt in DMF. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF.

-

Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

Protocol 5: Final Cleavage of the Peptide from the Resin

The final step is to release the synthesized peptide from the solid support.

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on the amino acid side chains. A common cocktail for Rink Amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for the use of this compound as a linker, based on typical efficiencies in SPPS.

| Parameter | Expected Value |

| Linker Coupling Efficiency | >98% |

| Hydrazinolysis Deprotection Time | 3-6 hours |

| Hydrazinolysis Deprotection Yield | >95% |

| Overall Peptide Yield (per residue) | >99% |

Visualizations

References

Application Notes: 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid as a Novel Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid is a member of the phthalimide family of compounds. Phthalimide derivatives are a significant class of organic molecules with diverse applications in chemistry and biology.[1] While many phthalimides are used as intermediates in synthesis, they are also recognized as important scaffolds for new materials and in drug design. This document outlines the potential application of this compound as a fluorescent marker for biomolecule labeling and cellular imaging, based on the known fluorescent properties of related phthalimide and naphthalimide derivatives. The presence of a carboxylic acid moiety provides a versatile handle for covalent conjugation to biomolecules.

Principle of Application

The core of this compound's utility as a fluorescent marker lies in its phthalimide fluorophore. The fluorescence of phthalimide derivatives can be sensitive to the molecular environment, which can be exploited for developing "turn-on" or ratiometric sensors.[2] The carboxylic acid group allows for covalent attachment to primary amines (e.g., lysine residues on proteins) on target biomolecules through standard carbodiimide coupling chemistry. This enables the specific and stable labeling of proteins, peptides, and other amine-containing molecules for visualization and tracking in various biological assays.

Hypothetical Photophysical Properties

| Property | Expected Value/Range | Notes |

| Excitation Maximum (λex) | ~340 - 400 nm | Phthalimide and naphthalimide derivatives typically absorb in the UV to blue region of the spectrum.[2][3] |

| Emission Maximum (λem) | ~450 - 550 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise ratio in imaging applications.[2][4][5] |

| Quantum Yield (Φ) | Moderate to High | The quantum yield of phthalimides can be enhanced by substituents and can be sensitive to the solvent environment.[2][6] |

| Solvatochromism | Expected | The emission wavelength of many phthalimide and naphthalimide dyes is sensitive to solvent polarity, which could be a useful feature for sensing applications.[3] |

Note: These values are hypothetical and require experimental verification.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent conjugation of the fluorescent marker to a target protein using carbodiimide chemistry.

Materials:

-

This compound

-

Target protein with accessible primary amine groups

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Labeling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

-

Prepare Stock Solution of the Fluorescent Marker: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

-

Prepare Protein Solution: Dissolve the target protein in the Labeling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Activation of the Carboxylic Acid:

-

In a separate microcentrifuge tube, mix the desired molar excess of the fluorescent marker stock solution with EDC and NHS in Activation Buffer. A 10-20 fold molar excess of the dye, EDC, and NHS over the protein is a good starting point.

-

Incubate the activation mixture for 15-30 minutes at room temperature in the dark.

-

-

Conjugation Reaction:

-

Add the activated fluorescent marker solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

-

Purification of the Labeled Protein: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the fluorescent marker at its absorbance maximum.

Protocol 2: Fluorescence Microscopy of Labeled Cells